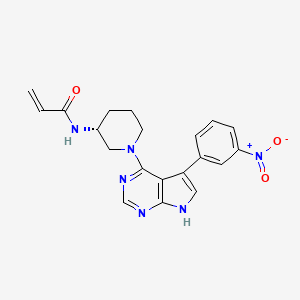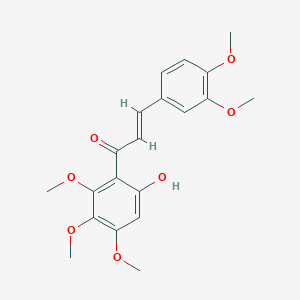
6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is a chalcone derivative known for its diverse biological activities. Chalcones are a group of natural compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound has been isolated from various plant sources and exhibits significant anti-inflammatory and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,2’,3’,4’-pentamethoxybenzaldehyde and 6’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 6’-oxo-3,4,2’,3’,4’-pentamethoxychalcone.
Reduction: Formation of 6’-hydroxy-3,4,2’,3’,4’-pentamethoxychalcone alcohol.
Substitution: Formation of various substituted chalcones depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: Exhibits significant anti-inflammatory and antibacterial activities, making it a potential candidate for drug development.
Medicine: Investigated for its chemopreventive properties and potential use in cancer therapy.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone involves multiple molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and interleukin-10.
Antibacterial Activity: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Chemopreventive Activity: Modulates the nuclear factor-kappa B (NF-κB) and PI3K/Akt signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is unique due to its specific substitution pattern and biological activities. Similar compounds include:
2’-Hydroxy-3,4,4’,5,6’-pentamethoxychalcone: Exhibits similar anti-inflammatory and antibacterial properties but differs in the position of the hydroxyl group.
4,6’-Dihydroxy-3,2’,4’-trimethoxychalcone: Another chalcone derivative with comparable biological activities but different methoxy substitution patterns.
These comparisons highlight the structural diversity and functional uniqueness of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H22O7/c1-23-15-9-7-12(10-16(15)24-2)6-8-13(21)18-14(22)11-17(25-3)19(26-4)20(18)27-5/h6-11,22H,1-5H3/b8-6+ |
InChI Key |
YYGVWBCOVUSNQT-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


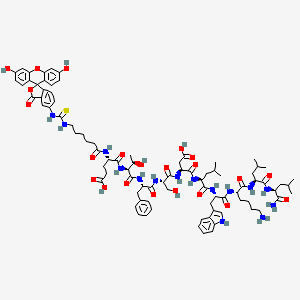
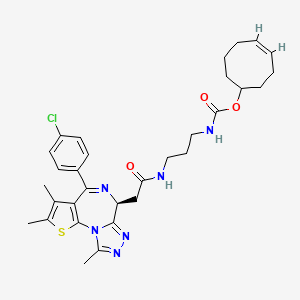

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
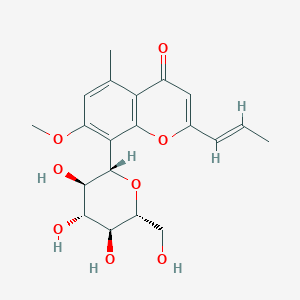
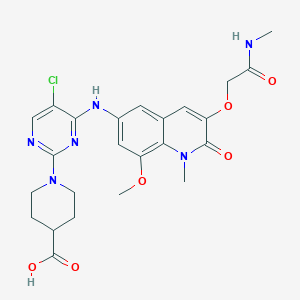
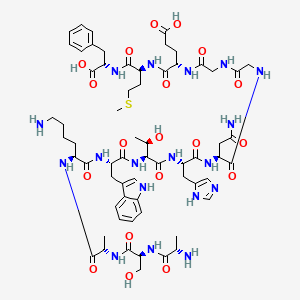
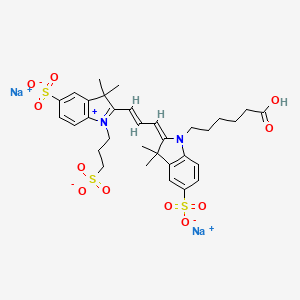
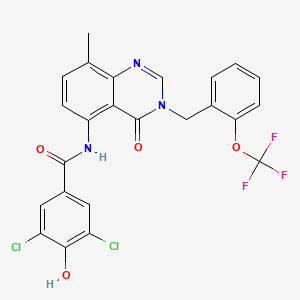
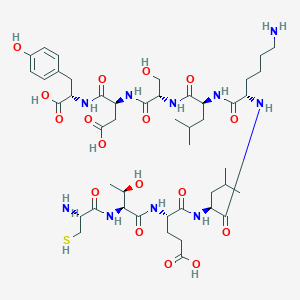
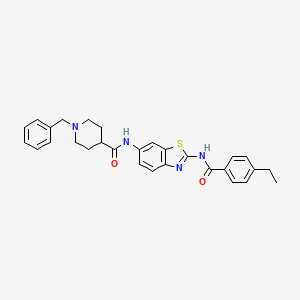
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

